Bis(2-Cyanoethyl)diisopropylphosphoramidit

Übersicht

Beschreibung

Useful phosphorylating reagent used in oligonucleotide synthesis for adding a terminal phosphate group to the 3′ or 5′ hydroxyl.

Wissenschaftliche Forschungsanwendungen

Applications in Oligonucleotide Synthesis

DCP plays a crucial role in the solid-phase synthesis of oligonucleotides. It facilitates the introduction of phosphate groups onto the growing oligonucleotide chain, which is essential for forming the backbone of DNA and RNA molecules. The advantages of using DCP include:

- High Coupling Efficiency: DCP enhances the efficiency of nucleotide coupling during synthesis, leading to higher yields of desired products.

- Stability: The compound forms stable complexes with nucleic acids, improving their stability and efficacy for therapeutic applications .

Therapeutic Applications

Recent studies have highlighted DCP's potential in therapeutic contexts, particularly concerning its interactions with biological macromolecules:

- HIV Inhibition: Research indicates that DCP can inhibit HIV by interfering with viral entry or replication mechanisms, showcasing its potential as an antiviral agent .

- Cancer Research: DCP has been investigated for its ability to target cancer cells through oligonucleotide-based therapies, enhancing the specificity and effectiveness of treatment regimens .

Synthesis Methodology

The synthesis of DCP involves several steps:

- Formation of Phosphoramidite Intermediate: Diisopropylamine reacts with phosphorus oxychloride.

- Final Product Formation: The intermediate is treated with 2-cyanoethyl bromide under controlled conditions to yield DCP.

These reactions typically require an inert atmosphere and low temperatures to prevent degradation .

Wirkmechanismus

Target of Action

Bis(2-cyanoethyl) diisopropylphosphoramidite, also known as Bis(2-cyanoethyl)-N,N-diisopropyl Phosphoramidite, is primarily used in the synthesis of oligonucleotides . Oligonucleotides are short DNA or RNA molecules that have a wide range of applications in genetic testing, research, and forensics.

Mode of Action

This compound acts as a phosphitylating agent . It adds a terminal phosphate group to the 3′ or 5′ hydroxyl of an oligonucleotide during synthesis . This process is crucial in the formation of the phosphodiester bonds that link the nucleotides together in the DNA or RNA chain.

Biochemical Pathways

The compound is involved in the biochemical pathway of oligonucleotide synthesis. It is used to phosphitylate the cyclic ethylene ketals, which are then oxidized to phosphates . The 2-cyanoethyl groups are then cleaved with methanolic alkali, followed by acid-catalyzed hydrolysis of the ethylene ketal, yielding the required phosphate monoesters .

Result of Action

The result of the action of Bis(2-cyanoethyl) diisopropylphosphoramidite is the successful synthesis of oligonucleotides . These oligonucleotides can then be used in a variety of applications, including genetic testing, research, and forensics.

Action Environment

The action of Bis(2-cyanoethyl) diisopropylphosphoramidite is typically carried out in a laboratory setting under controlled conditions. Factors such as temperature, pH, and the presence of other reagents can influence its efficacy and stability. For instance, it is typically stored at −20°C to maintain its stability .

Biochemische Analyse

Biochemical Properties

Bis(2-cyanoethyl) diisopropylphosphoramidite is used as a phosphitylating agent during the multi-step synthesis of oligonucleotides . It interacts with protected ribonucleosides to convert them into phosphoramidites . The nature of these interactions involves the formation of phosphite intermediates, which are then oxidized to form phosphates .

Molecular Mechanism

At the molecular level, Bis(2-cyanoethyl) diisopropylphosphoramidite exerts its effects through its role in the formation of phosphoramidite bonds, which are key to the structure of oligonucleotides. It does this by acting as a phosphitylating agent, forming an intermediate phosphite that is then oxidized to a phosphate .

Biologische Aktivität

Bis(2-cyanoethyl) diisopropylphosphoramidite (BCDP) is a phosphoramidite compound widely used in the synthesis of oligonucleotides. Its biological activity primarily arises from its role as a phosphorylating agent, facilitating the formation of phosphodiester bonds in nucleic acids. This article delves into the biological implications and applications of BCDP, supported by research findings and data tables.

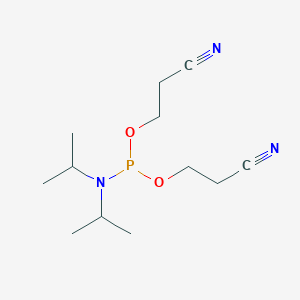

Chemical Structure and Properties

BCDP has the molecular formula C₁₃H₁₈N₂O₄P and a molecular weight of 271.30 g/mol. It appears as a light yellow to colorless oil and is characterized by its phosphoramidite functional group, which is crucial for its reactivity in oligonucleotide synthesis.

The primary mechanism of action for BCDP is its ability to act as a phosphorylating agent during solid-phase oligonucleotide synthesis. It introduces phosphate groups to the growing oligonucleotide chain, enabling the formation of stable nucleic acid structures. The 2-cyanoethyl protecting groups facilitate the selective phosphorylation while allowing for easy deprotection later in the synthesis process .

Oligonucleotide Synthesis

BCDP is essential in synthesizing various oligonucleotides, which are used for gene therapy, diagnostics, and research applications. The compound's ability to form stable complexes with nucleic acids enhances their efficacy in therapeutic contexts. For example, studies have shown that oligonucleotides synthesized with BCDP exhibit improved stability and bioavailability compared to those synthesized with other reagents .

Antiviral Activity

Research indicates that BCDP exhibits inhibitory effects on HIV-1 replication. This activity is attributed to its interaction with viral components, potentially disrupting the viral entry or replication mechanisms within host cells. Such findings highlight BCDP's potential as a lead compound for developing antiviral therapies .

Study 1: Synthesis and Characterization of Oligodeoxynucleotides

In a study published in 2010, researchers synthesized fully protected oligodeoxynucleotides using BCDP. The phosphitylation step involving BCDP yielded high purity products with excellent yields (up to 93%) after deprotection. This study emphasized the efficiency of BCDP in producing complex nucleotide sequences necessary for various applications in molecular biology .

Study 2: Inhibition of HIV-1 Replication

A study exploring the antiviral properties of BCDP revealed significant inhibition of HIV-1 replication in vitro. The mechanism was suggested to involve interference with viral RNA synthesis, demonstrating BCDP's potential as an antiviral agent. The results indicated that modifications to the oligonucleotide sequences synthesized with BCDP could enhance their therapeutic efficacy against HIV .

Comparative Analysis

The following table summarizes key features and biological activities of BCDP compared to similar compounds:

| Compound Name | Structure/Functional Group | Unique Features | Biological Activity |

|---|---|---|---|

| Bis(2-cyanoethyl) diisopropylphosphoramidite | Phosphoramidite | High stability; efficient phosphorylation | Antiviral activity; used in oligonucleotide synthesis |

| Bis(2-cyanoethyl) methylphosphonate | Phosphonate | Less toxic; primarily used for DNA synthesis | Limited biological activity |

| Diisopropylaminoethyl phosphonamidate | Phosphonamidate | Lower biological activity than BCDP | Minimal interaction with nucleic acids |

Safety Considerations

BCDP is classified as a hazardous material due to its irritant properties. Proper safety measures should be taken when handling this compound, including the use of personal protective equipment (PPE) and working under fume hoods to minimize exposure risks .

Eigenschaften

IUPAC Name |

3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N3O2P/c1-11(2)15(12(3)4)18(16-9-5-7-13)17-10-6-8-14/h11-12H,5-6,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDHWBEHZLFDXCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N3O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394434 | |

| Record name | Bis(2-cyanoethyl) N,N-dipropan-2-ylphosphoramidoite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102690-88-0 | |

| Record name | Bis(2-cyanoethyl) N,N-dipropan-2-ylphosphoramidoite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-cyanoethyl) N,N-Diisopropylphosphoramidite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Bis(2-cyanoethyl) diisopropylphosphoramidite in the synthesis of RNA dinucleotides?

A1: Bis(2-cyanoethyl) diisopropylphosphoramidite acts as a phosphorylating agent in the solution-phase synthesis of RNA dinucleotides. [] This compound reacts with the 5'-hydroxyl group of a nucleoside, introducing a phosphate group that is protected by 2-cyanoethyl groups. This protection is crucial for subsequent steps in the synthesis, allowing for selective deprotection and further modifications. []

Q2: How does the use of Bis(2-cyanoethyl) diisopropylphosphoramidite contribute to the efficiency of the described synthetic method?

A2: The article highlights that the solution-phase synthesis using Bis(2-cyanoethyl) diisopropylphosphoramidite is "simple, reliable, efficient, and improved." [] This is likely due to several factors:

- High Reactivity: Phosphoramidites like Bis(2-cyanoethyl) diisopropylphosphoramidite are known for their high reactivity with hydroxyl groups under mild conditions, leading to efficient coupling reactions. []

- Selective Deprotection: The 2-cyanoethyl protecting groups can be easily removed using mild alkaline conditions (ammonium hydroxide) without affecting other sensitive groups in the synthesized dinucleotide. [] This selective deprotection simplifies the purification process and contributes to the overall efficiency of the method.

- Scalability: The article mentions that this method allows for "gram-scale chemical synthesis," [] indicating its potential for producing larger quantities of RNA dinucleotides, which is crucial for research and potential applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.